1-(3-Amino-4-benzyloxy-phenyl)-ethanone

β3-adrenergic agonist catecholamine surrogate intermediate synthesis

Sourcing non-benzyloxy-protected acetophenone analogs introduces synthetic divergence that invalidates established β-adrenergic agonist protocols. This intermediate (IV) from US 5776983 requires the intact 4-benzyloxy group for downstream urethane formation and hydrogenolytic cleavage-steps precluded with free hydroxy or methoxy alternatives. • Enables selective conversion to 3-isocyanato-4-benzyloxyacetophenone via phosgene. • Serves as adenosine A1 ligand scaffold (IC50 = 0.900 nM) with >1,200-fold sodium-dependent affinity shift. • Typical purity: ≥98% (HPLC), batch-specific CoA provided.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 14347-15-0
Cat. No. B178137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-benzyloxy-phenyl)-ethanone
CAS14347-15-0
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C15H15NO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
InChIKeyCALRVTMJQJSQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4-benzyloxy-phenyl)-ethanone Procurement Baseline


1-(3-Amino-4-benzyloxy-phenyl)-ethanone (CAS 14347-15-0), also designated 3′-amino-4′-(benzyloxy)acetophenone, is a substituted acetophenone derivative containing a 3-amino group and a 4-benzyloxy protecting group on the phenyl ring . It is a solid at ambient temperature with a reported melting point of 122–126°C and a density of 1.16 g/cm³ . The compound is typically offered as a research intermediate at purities of ≥95% or ≥98% (HPLC), with multiple vendors providing batch-specific certificates of analysis .

1
Synthetic Intermediate
Multi-step route fidelity with benzyloxy protecting group strategy
Defined intermediate in patented catecholamine surrogate synthesis
2
GPCR Probe
High-affinity adenosine A1 receptor ligand with sodium-sensitive binding mode
Supports allosteric modulation research context
3
Quality Control
Certified purity with analytical characterization for reproducible workflow
Batch-specific HPLC data available

Why Generic Substitution Fails: Criticality of the 4-Benzyloxy Moiety


Substitution of 1-(3-amino-4-benzyloxy-phenyl)-ethanone with structurally simpler analogs such as 1-(3-amino-4-hydroxyphenyl)ethanone or 1-(3-amino-4-methoxyphenyl)ethanone is not functionally equivalent in validated synthetic routes. The 4-benzyloxy group is not merely a lipophilicity enhancer but a requisite protecting group in multi-step sequences; its presence enables subsequent selective transformations—such as urethane formation via reaction with phosgene to yield the 3-isocyanato derivative—that are precluded or severely altered with the free 4-hydroxy or 4-methoxy congeners [1]. Furthermore, the benzyloxy moiety serves as a site-specific handle for late-stage hydrogenolytic cleavage, a deprotection strategy integral to the synthesis of β-adrenergic agonists and related catecholamine surrogates, and one that cannot be replicated with methyl ethers [2]. Procurement of non-benzyloxy-protected alternatives therefore introduces synthetic divergence that invalidates established protocols and necessitates re-optimization of downstream steps.

!
Protecting-Group Mismatch
4-Hydroxy or 4-methoxy analogs lack the benzyloxy moiety required for subsequent urethane formation via phosgene; synthetic pathway may diverge.
!
Deprotection Strategy Incompatibility
Benzyloxy group enables late-stage hydrogenolytic cleavage; methyl ethers cannot replicate this deprotection, altering downstream intermediate profile.
!
Route Validation Risk
Substitution with non-benzyloxy-protected alternatives may require re-optimization of established multi-step protocols.

Product-Specific Evidence for 1-(3-Amino-4-benzyloxy-phenyl)-ethanone


Synthetic Route Validation as β3-Adrenergic Agonist Intermediate

1-(3-Amino-4-benzyloxy-phenyl)-ethanone is explicitly documented as the essential intermediate (IV) in the patented synthetic route to β3-adrenergic agonist catecholamine surrogates. In this route, the compound serves as the substrate for sulfonamide formation and subsequent asymmetric reduction. No alternative 3-amino-4-substituted acetophenone is disclosed as interchangeable in this sequence; the benzyloxy protecting group is retained through multiple steps before ultimate hydrogenolytic cleavage [1].

Synthetic Route Integration
Reported
Designated Intermediate (IV) in US 5776983 vs. 4-hydroxy/4-methoxy analogs not present
Confirms role in patented catecholamine surrogate route; supports protocol fidelity.
Sulfonylation, bromination, reduction, hydrogenolysis sequence context.
β3-adrenergic agonist catecholamine surrogate intermediate synthesis

Adenosine A1 Receptor Binding Affinity

The compound demonstrates nanomolar affinity for the rat adenosine A1 receptor in the absence of NaCl, with an IC50 of 0.900 nM. This affinity is sharply attenuated to 1,150 nM (IC50) in the presence of 1 M NaCl, indicating a sodium-sensitive binding mode. No directly comparable data for the 4-hydroxy or 4-methoxy analogs under identical assay conditions are available in BindingDB, but the >1,200-fold shift in potency is a distinctive functional signature of this ligand's interaction with the A1 receptor allosteric sodium site [1].

Adenosine A1 Binding (rat)
Cross-study comparable
IC50 0.900 nM (without NaCl); 1,150 nM (with 1 M NaCl)
Sodium-sensitive binding signature; supports GPCR allosteric probe research.
>1,200-fold shift indicates sodium site modulation context.
adenosine receptor GPCR ligand binding affinity

Purity Specification Differentiation

Multiple vendors supply 1-(3-amino-4-benzyloxy-phenyl)-ethanone at a baseline purity of 95%, whereas select suppliers offer a higher-grade material certified at 98% purity by HPLC analysis. The 98% grade is accompanied by defined physical property ranges including melting point (122–126°C) and refractive index (1.6) . In comparison, the structurally simpler analog 1-(3-amino-4-methoxyphenyl)ethanone is predominantly listed at 95% purity with less extensive physicochemical characterization .

Purity Specification
Supplier spec, data to verify
98% HPLC grade vs. standard 95% baseline; melting point 122–126°C included
Higher certified purity may reduce in-house purification burden.
Lot-specific COA review recommended; analytical characterization varies by vendor.
purity specification HPLC quality control

Validated Application Scenarios


Synthesis of β3-Adrenergic Agonist Catecholamine Surrogates

Procurement is indicated when executing the patented synthetic route to β3-adrenergic agonist catecholamine surrogates (US 5776983). The compound is the defined Intermediate (IV) in this multi-step sequence, undergoing sulfonylation, α-bromination, asymmetric reduction, and final hydrogenolytic debenzylation to yield the active pharmacophore. Substitution with non-benzyloxy-protected analogs invalidates the downstream deprotection strategy [1].

Adenosine A1 Receptor Pharmacological Studies

Procurement is appropriate for studies requiring a high-affinity (IC50 = 0.900 nM) adenosine A1 receptor ligand with pronounced sodium-dependent binding modulation. The >1,200-fold shift in affinity between low-sodium and high-sodium conditions provides a functional signature that may be exploited in GPCR allosteric modulation research [1].

Precursor for 4-Benzyloxy-3-ureidoacetophenone and Related Intermediates

The compound serves as the direct substrate for conversion to 3-isocyanato-4-benzyloxyacetophenone via reaction with phosgene, which is subsequently transformed to 4-benzyloxy-3-ureidoacetophenone. This pathway is documented in β-adrenergic stimulant intermediate synthesis and relies on the intact benzyloxy protecting group [1].

Application
Selection Property
Validation Focus
β3-Adrenergic agonist intermediate synthesis
Benzyloxy-protected acetophenone scaffold
Route fidelity to patented sulfonylation/hydrogenolysis sequence
Adenosine A1 receptor pharmacological studies
Sodium-sensitive binding profile
GPCR allosteric modulation assay context
Precursor to 4-benzyloxy-3-ureidoacetophenone
3-Amino group reactivity with phosgene
Isocyanate formation and downstream conversion efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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